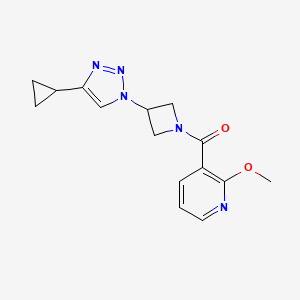
(E)-N-(cyanométhyl)-3-(4-imidazol-1-ylphényl)-N-méthylprop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide is a synthetic organic compound that features an imidazole ring, a cyanomethyl group, and a prop-2-enamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the cyanomethyl group: This step might involve the reaction of the imidazole derivative with a cyanomethylating agent such as cyanomethyl chloride.
Formation of the prop-2-enamide moiety: This could be done through a reaction involving acrylonitrile and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action for (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The cyanomethyl and prop-2-enamide groups might also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide: can be compared with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide lies in its specific functional groups and their arrangement, which might confer unique biological activities or chemical reactivity compared to other imidazole derivatives.
Propriétés
IUPAC Name |
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(10-8-16)15(20)7-4-13-2-5-14(6-3-13)19-11-9-17-12-19/h2-7,9,11-12H,10H2,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIIZFZBMQYGT-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2391946.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)
![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2391958.png)
